(-)-Catechin gallate
Overview
Description
(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.
(-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.
Mechanism of Action
Target of Action
(-)-Catechin gallate, a polyphenol compound found in tea, has been shown to interact with various targets. For instance, it has been found to have marked anti-Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus . It also interacts with Urokinase-type plasminogen activator receptors (uPARs), which play crucial roles in cell invasion and metastasis of several cancers .
Mode of Action
The compound’s interaction with its targets leads to various changes. For example, by targeting S. aureus Stp1, this compound prevents the up-regulation of virulence gene and the formation of antibody membrane . In the context of cancer, it suppresses the transcriptional activity of both the ERK1/2 and JNK signaling pathways with the AP-1 subunit c-Jun .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce the activation of the WNT pathway, reducing WNT3a, cysteine-rich domain frizzled (FZ)1 and FZ8 expressions, and both cytosolic and nuclear β-catenin expression . It also suppresses the noncanonical β-catenin-independent signaling pathways, reducing the activation of the NMDA receptor subtype NR2B (pNR2B), pPKC and cAMP response element-binding protein (pCREB) expressions .
Pharmacokinetics
For instance, EGCG has been found to increase systemic circulation of several statins and calcium channel blockers, but decreases the bioavailability of beta-blockers .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce hyperuricemia , inhibit cell invasion , and modulate inflammation . It also reduces oxidative stress and apoptosis and promotes neuronal regeneration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, in a study investigating the effects of (-)-Epigallocatechin-3-O-gallate (EGCG) on pain and neuroinflammation induced by a surgical procedure in an animal model, it was found that EGCG reduced the induced cognitive impairment, iron deposition, oxidative stress, and apoptosis and promoted neuronal regeneration against chronic high-altitude hypoxia-mediated neural injury .
Biochemical Analysis
Biochemical Properties
(-)-Catechin gallate interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in Staphylococcus aureus . In addition, this compound has been found to have marked anti-Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit inflammation and aggregate formation pathways, significantly increase the percentage of G0/G1 in the cell cycle, downregulate the expression of proteins such as p-mTOR, Cyclin D1, and Cyclin B1, upregulate the expression of GAP43, Klotho, p-AMPK, and other proteins, promote mitochondrial activity and energy metabolism, and have repair and regeneration effects on differentiated nerve cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in Staphylococcus aureus . It also inhibits the functions of Ser/Thr phosphatase (Stp1) in Staphylococcus aureus .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve metabolic indicators and renal function, signifying its potential in managing Metabolic Syndrome and Diabetic Nephropathy
Properties
IUPAC Name |
[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156528 | |
Record name | (-)-Catechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130405-40-2 | |
Record name | (-)-Catechin gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130405-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Catechin gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Catechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Catechin gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATECHIN GALLATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of (-)-Catechin gallate?
A1: this compound demonstrates inhibitory activity against several enzymes, including but not limited to:
- Fatty acid biosynthesis enzymes in Plasmodium falciparum: Specifically, CG inhibits FabG, FabZ, and FabI, crucial for the parasite's survival. []
- Pancreatic lipase: This inhibition contributes to CG's ability to suppress postprandial hypertriacylglycerolemia. [, ]
- ADAMTS enzymes: CG effectively inhibits ADAMTS-1, -4, and -5, which play a role in cartilage degradation during arthritis. []
- Cysteine proteinases in Porphyromonas gingivalis: This inhibition suggests potential benefits for periodontal health. []
Q2: How does this compound interact with these targets?
A2: this compound exhibits different modes of inhibition depending on the target:
- Non-competitive inhibition of FabG []
- Competitive inhibition of FabZ []
- Tight-binding, non-competitive inhibition of FabI []
- Inhibition of pancreatic lipase likely involves the galloyl moiety of CG [, ]
Q3: What are the downstream effects of these interactions?
A3: Inhibition of these targets by this compound leads to various beneficial effects:
- Suppression of Plasmodium falciparum growth: By inhibiting fatty acid biosynthesis. []
- Suppression of postprandial hypertriacylglycerolemia: By inhibiting pancreatic lipase and delaying dietary fat absorption. [, ]
- Potential prevention of arthritis: By inhibiting ADAMTS enzymes involved in cartilage degradation. []
- Potential reduction in periodontal breakdown: By inhibiting cysteine proteinases in P. gingivalis. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H18O10, and its molecular weight is 442.38 g/mol.
Q5: Does heating affect this compound?
A5: Yes, heating this compound can lead to its epimerization, forming (-)-gallocatechin gallate (GCG). Interestingly, research suggests that heat-epimerized tea catechins rich in GCG may be more effective at inhibiting cholesterol absorption than catechins rich in CG. []
Q6: How crucial is the galloyl moiety for the activity of this compound?
A6: The galloyl moiety plays a significant role in the activity of this compound. Studies show that the presence of a galloyl moiety at the C-3 position is essential for antiplatelet activity. Additionally, catechins with a galloyl moiety exhibit stronger inhibition of pancreatic lipase compared to those without. [, , ]
Q7: How is this compound typically analyzed and quantified?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for the analysis and quantification of this compound in various matrices, including tea and biological samples. [, , , , , , , ]
Q8: Is there any information available on the environmental fate of this compound?
A8: While the provided research doesn't delve into the environmental fate of CG specifically, it acknowledges polyphenols' impact on litter decomposition. [] Further investigation is needed to understand the ecotoxicological effects and degradation pathways of CG.
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